N-(3-Chloropropyl) 4-boronobenzenesulfonamide N-(3-Chloropropyl) 4-boronobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 874219-48-4
VCID: VC2801405
InChI: InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2
SMILES: B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O
Molecular Formula: C9H13BClNO4S
Molecular Weight: 277.54 g/mol

N-(3-Chloropropyl) 4-boronobenzenesulfonamide

CAS No.: 874219-48-4

Cat. No.: VC2801405

Molecular Formula: C9H13BClNO4S

Molecular Weight: 277.54 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chloropropyl) 4-boronobenzenesulfonamide - 874219-48-4

Specification

CAS No. 874219-48-4
Molecular Formula C9H13BClNO4S
Molecular Weight 277.54 g/mol
IUPAC Name [4-(3-chloropropylsulfamoyl)phenyl]boronic acid
Standard InChI InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2
Standard InChI Key GMRSAAZITPFUNA-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O
Canonical SMILES B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O

Introduction

Chemical Identification and Structure

Basic Identification

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is identified by the CAS registry number 874219-48-4, which was first registered in July 2009 . The compound has a molecular formula of C9H13BClNO4S and a molecular weight of 277.54 g/mol . Its structure was last modified in the PubChem database in February 2025, suggesting ongoing interest in and refinement of our understanding of this compound .

Structural Characteristics

The molecule contains several key structural features that define its chemical behavior:

  • A benzene ring core structure

  • A boronic acid (-B(OH)2) group at the para position of the benzene ring

  • A sulfonamide (-SO2NH-) group attached directly to the benzene ring

  • A 3-chloropropyl chain (-CH2CH2CH2Cl) connected to the nitrogen of the sulfonamide group

This combination of functional groups creates a molecule with multiple reactive sites and distinctive chemical properties.

Nomenclature and Identifiers

The compound is recognized by several names in the scientific literature and chemical databases:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide (common name)

  • [4-(3-chloropropylsulfamoyl)phenyl]boronic acid (IUPAC name)

  • (4-(N-(3-Chloropropyl)sulfamoyl)phenyl)boronic acid

  • (4-(N-(3-Chloropropyl)sulfamoyl)-phenyl)boronic acid

  • {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid

For database searching and computational analysis, the following identifiers are useful:

  • InChI: InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2

  • InChIKey: GMRSAAZITPFUNA-UHFFFAOYSA-N

  • SMILES: B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O

Physical and Chemical Properties

Physical Properties

N-(3-Chloropropyl) 4-boronobenzenesulfonamide exists as a solid at room temperature with the following experimentally determined and predicted physical properties:

PropertyValueNoteSource
Molecular Weight277.54 g/molExperimental
Melting Point243-245°CExperimental
Boiling Point481.6±55.0°CPredicted
Density1.42±0.1 g/cm³Predicted
Physical StateSolid-
Exact Mass277.0346869 DaComputational
Monoisotopic Mass277.0346869 DaComputational

Chemical Properties

The chemical behavior of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is influenced by its functional groups, particularly the boronic acid and sulfonamide moieties. Key chemical properties include:

PropertyValueMethodSource
pKa7.93±0.16Predicted
Hydrogen Bond Donors3Computational ,
Hydrogen Bond Acceptors5Computational
Rotatable Bonds6Computational ,
Topological Polar Surface Area (TPSA)95 ŲComputational
LogP-0.7264Predicted
Heavy Atom Count17Computational
Formal Charge0Computational
Complexity311Computational

The chemical reactivity of this compound is largely determined by:

  • The boronic acid group, which can participate in:

    • Lewis acid-base interactions

    • Formation of reversible covalent bonds with diols and other nucleophiles

    • Various coupling reactions including Suzuki-Miyaura cross-coupling

  • The sulfonamide group, which contributes to:

    • Hydrogen bonding capabilities (both as donor and acceptor)

    • Moderate acidity of the N-H proton

    • Potential for interaction with biological targets

  • The 3-chloropropyl chain, which provides:

    • A reactive site for nucleophilic substitution reactions

    • Potential for further functionalization

    • Increased lipophilicity in the molecule

Hazard StatementDescriptionGHS PictogramSource
H315Causes skin irritationExclamation Mark (GHS07) ,
H319Causes serious eye irritationExclamation Mark (GHS07) ,
H335May cause respiratory irritationExclamation Mark (GHS07) ,

Precautionary Measures

For safe handling of this compound, the following precautionary measures are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray

  • P264: Wash hands thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P362+P364: Take off contaminated clothing and wash it before reuse

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

  • P405: Store locked up

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations

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